molecular formula C7H14O B13106951 3-Ethylpent-2-EN-2-OL

3-Ethylpent-2-EN-2-OL

Cat. No.: B13106951
M. Wt: 114.19 g/mol
InChI Key: YSVQOAONMADUMB-UHFFFAOYSA-N
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Description

3-Ethylpent-2-EN-2-OL is an organic compound with the molecular formula C7H14O It is a type of unsaturated alcohol, characterized by the presence of both an alkene (double bond) and a hydroxyl group (-OH) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylpent-2-EN-2-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-ethylpent-2-ene. This method typically involves the following steps:

    Hydroboration: The addition of borane (BH3) to 3-ethylpent-2-ene to form an organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpent-2-EN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-ethylpent-2-one or 3-ethylpentanal.

    Reduction: Formation of 3-ethylpentan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Ethylpent-2-EN-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethylpent-2-EN-2-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of both the hydroxyl group and the double bond allows it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    3-Ethylpent-2-en-1-ol: Similar structure but with the hydroxyl group at a different position.

    3-Methylpent-2-en-2-ol: Similar structure but with a methyl group instead of an ethyl group.

    2-Penten-1-ol: Similar structure but with a different alkyl group.

Uniqueness: 3-Ethylpent-2-EN-2-OL is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

3-ethylpent-2-en-2-ol

InChI

InChI=1S/C7H14O/c1-4-7(5-2)6(3)8/h8H,4-5H2,1-3H3

InChI Key

YSVQOAONMADUMB-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)O)CC

Origin of Product

United States

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